Cyclopropyl 2,6-dimethylphenyl ketone

Description

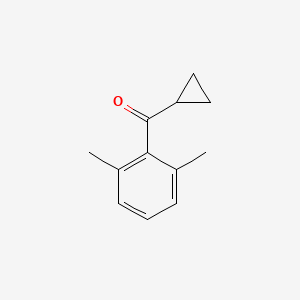

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGJMZINBPMLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642495 | |

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870002-28-1 | |

| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Cyclopropyl 2,6-dimethylphenyl ketone

Notice: Publicly available scientific literature and chemical databases contain limited specific experimental data for Cyclopropyl 2,6-dimethylphenyl ketone (CAS Number: 870002-28-1). This guide provides a comprehensive overview based on the known properties of the closely related class of aryl cyclopropyl ketones, supplemented by the sparse information available for the target compound.

Introduction

This compound is an aromatic ketone featuring a cyclopropyl group and a 2,6-dimethylphenyl substituent attached to the carbonyl carbon. Aryl cyclopropyl ketones are versatile building blocks in organic synthesis, valued for the unique reactivity imparted by the strained three-membered ring. This document aims to provide a technical overview of the physical and chemical properties, synthetic methods, and reactivity of this compound, drawing parallels from well-documented analogues.

Physicochemical Properties

Table 1: Physicochemical Properties

| Property | This compound | Cyclopropyl phenyl ketone (Analogue for Comparison) |

| CAS Number | 870002-28-1 | 3481-02-5[1][2][3] |

| Molecular Formula | C₁₂H₁₄O | C₁₀H₁₀O[1] |

| Molecular Weight | 174.24 g/mol | 146.19 g/mol [1] |

| Melting Point | Data not available | 7-9 °C |

| Boiling Point | Data not available | 121-123 °C at 15 mmHg |

| Density | Data not available | 1.058 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.553 |

| Solubility | Expected to be soluble in common organic solvents. | Insoluble in water. |

Spectral Data

Detailed spectral data for this compound has not been published. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the aromatic protons of the dimethylphenyl ring, and the methyl protons as singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the cyclopropyl ring, and the aromatic and methyl carbons of the dimethylphenyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the cleavage of the cyclopropyl and phenyl groups.

Experimental Protocols: General Synthetic Routes

While a specific protocol for the synthesis of this compound is not detailed in the literature, general methods for the preparation of aryl cyclopropyl ketones are well-established.

Friedel-Crafts Acylation of 1,3-Dimethylbenzene

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This would involve the reaction of 1,3-dimethylbenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction:

General Experimental Protocol:

-

To a cooled solution of 1,3-dimethylbenzene and a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), cyclopropanecarbonyl chloride is added dropwise.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or distillation.

Corey-Chaykovsky Cyclopropanation of a Chalcone Precursor

An alternative route involves the cyclopropanation of a corresponding α,β-unsaturated ketone (chalcone). This method is particularly useful for synthesizing substituted cyclopropyl ketones.[4][5]

General Experimental Protocol:

-

A solution of trimethylsulfoxonium iodide in a mixture of THF and DMSO is treated with sodium hydride at a low temperature to generate the sulfur ylide.[5]

-

The corresponding chalcone (1-(2,6-dimethylphenyl)prop-2-en-1-one) is then added to the reaction mixture.

-

The reaction is stirred until completion, then quenched with a cold aqueous solution of ammonium chloride.[5]

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Chemical Reactivity

Aryl cyclopropyl ketones exhibit a rich and diverse reactivity, primarily centered around the activation of the cyclopropane ring by the adjacent carbonyl group.

Ring-Opening Reactions

The strained cyclopropane ring can undergo nucleophilic or electrophilic ring-opening reactions. Under acidic conditions, aryl cyclopropyl ketones can cyclize to form 1-tetralones.[6]

Cycloaddition Reactions

Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to produce highly substituted cyclopentane derivatives.[7] This transformation can be initiated by one-electron reduction of the ketone, often facilitated by photoredox catalysis.[7]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an aryl cyclopropyl ketone via a Friedel-Crafts acylation reaction.

Caption: General workflow for the synthesis of aryl cyclopropyl ketones.

Conclusion

This compound is a compound for which specific, detailed experimental data is scarce in the public domain. However, by examining the well-established chemistry of the broader class of aryl cyclopropyl ketones, its physical properties, spectral characteristics, and chemical reactivity can be reasonably predicted. The synthetic routes and reactions described herein are based on general methodologies for this class of compounds and provide a solid foundation for researchers and drug development professionals interested in its synthesis and potential applications. Further experimental investigation is required to fully characterize this specific molecule.

References

- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 3. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 4. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Cyclopropyl 2,6-dimethylphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Cyclopropyl 2,6-dimethylphenyl ketone. Due to the limited availability of direct experimental data for this specific compound in the searched literature, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. The experimental protocols for the synthesis and characterization are based on established methods for analogous aryl cyclopropyl ketones.

Chemical Structure and Properties

-

IUPAC Name: Cyclopropyl(2,6-dimethylphenyl)methanone

-

Molecular Formula: C₁₂H₁₄O

-

Molecular Weight: 174.24 g/mol

-

CAS Number: Not available in the searched literature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as cyclopropyl phenyl ketone and other substituted aryl ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 - 7.05 | m | 3H | Aromatic H |

| ~2.20 | s | 6H | Ar-CH₃ |

| ~1.90 | m | 1H | CO-CH-(cyclopropyl) |

| ~1.10 | m | 2H | Cyclopropyl CH₂ |

| ~0.90 | m | 2H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O |

| ~138 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~20 | Ar-CH₃ |

| ~15 | CO-CH-(cyclopropyl) |

| ~12 | Cyclopropyl CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | C-H stretch (cyclopropyl) |

| ~2960 | Medium | C-H stretch (aromatic & methyl) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1020 | Medium | Cyclopropyl ring vibration |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular ion) |

| 133 | High | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 105 | Medium | [C₆H₅(CH₃)₂]⁺ |

| 69 | Medium | [C₃H₅CO]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from general procedures for the synthesis of aryl cyclopropyl ketones.[1]

3.1. Synthesis of this compound

This synthesis can be achieved via a Friedel-Crafts acylation of 1,3-dimethylbenzene with cyclopropanecarbonyl chloride.

-

Materials:

-

1,3-Dimethylbenzene (xylene)

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel.

-

After the addition is complete, add 1,3-dimethylbenzene (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a thin film of the sample can be prepared on a salt plate (NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI-MS, a direct insertion probe or a GC-MS system can be used.

-

The mass spectrum will provide the molecular weight and fragmentation pattern of the compound.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

IUPAC name and CAS number for Cyclopropyl 2,6-dimethylphenyl ketone

An In-depth Technical Guide to Cyclopropyl 2,6-dimethylphenyl Ketone and Related Aryl Cyclopropyl Ketones for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, and delves into the broader context of aryl cyclopropyl ketones, a class of compounds of significant interest in medicinal chemistry and drug discovery. Given the limited publicly available data for the specific title compound, this guide leverages information on closely related analogues, particularly cyclopropyl phenyl ketone, to provide a valuable resource for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is an aromatic ketone featuring a cyclopropyl group and a 2,6-dimethylphenyl moiety.

-

IUPAC Name: (Cyclopropyl)(2,6-dimethylphenyl)methanone

-

CAS Number: 870002-28-1

-

Molecular Formula: C₁₂H₁₄O

Physicochemical Properties of a Representative Aryl Cyclopropyl Ketone

| Property | Value | Reference |

| Molecular Weight | 146.19 g/mol | [1][4] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Boiling Point | 121-123 °C at 15 mmHg | |

| Melting Point | 7-9 °C | |

| Density | 1.058 g/mL at 25 °C | |

| Refractive Index | n20/D 1.553 | |

| LogP | 2.1 | [1] |

| Vapor Density | 5 (vs air) |

Synthesis and Experimental Protocols

The synthesis of aryl cyclopropyl ketones can be achieved through various synthetic routes. A common and effective method is the Corey-Chaykovsky reaction, which involves the cyclopropanation of an α,β-unsaturated ketone (a chalcone derivative).[5]

General Experimental Protocol for the Synthesis of Aryl Cyclopropyl Ketones via Corey-Chaykovsky Reaction

This protocol is a general method for the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones and can be adapted for the synthesis of other aryl cyclopropyl ketones.[5]

Step 1: Synthesis of the Chalcone Precursor

-

To a solution of the appropriate aryl methyl ketone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add a 40% aqueous solution of NaOH (2.5 equivalents).

-

Stir the mixture at room temperature for 12-48 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into cold water and neutralize to a slightly acidic pH with 2 M HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Step 2: Cyclopropanation

-

Dissolve trimethylsulfoxonium iodide (1.1 equivalents) in a 1:1 mixture of THF and DMSO under an inert atmosphere (e.g., argon) and cool in an ice bath.

-

Add a 60% suspension of sodium hydride in mineral oil (3 equivalents) to the solution.

-

Stir the mixture at 0 °C until gas evolution ceases (approximately 30-40 minutes).

-

Add the chalcone precursor from Step 1 (1 equivalent) in portions.

-

Continue stirring the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction by adding a cold aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclopropyl ketone.

-

Purify the product using column chromatography on silica gel.

References

- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropyl phenyl ketone [webbook.nist.gov]

- 3. Cyclopropyl phenyl ketone (CAS 3481-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Cyclopropyl 2,6-dimethylphenyl Ketone: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of Cyclopropyl 2,6-dimethylphenyl ketone. Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the general principles of solubility for structurally similar ketone compounds and provides detailed experimental protocols for determining its solubility in common laboratory solvents.

Predicted Solubility Characteristics

This compound is a molecule incorporating a polar ketone functional group, a nonpolar aromatic ring with two methyl substituents, and a nonpolar cyclopropyl group. This combination of polar and nonpolar features suggests a nuanced solubility profile.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the hydrophobic aromatic ring and the cyclopropyl group, the solubility in highly polar solvents like water is expected to be low. In protic polar solvents such as methanol and ethanol, some solubility is anticipated due to potential hydrogen bonding with the ketone's oxygen atom, but it is unlikely to be high.

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Higher solubility is predicted in aprotic polar solvents. These solvents can effectively solvate the polar ketone group without the steric hindrance that might occur with protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether): Good solubility is expected in nonpolar and moderately polar solvents. The nonpolar regions of the molecule (the dimethylphenyl and cyclopropyl groups) will interact favorably with these solvents through van der Waals forces.

A summary of the predicted solubility is presented in Table 1. It is crucial to note that these are qualitative predictions and must be confirmed through experimental validation.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High |

| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl Ether | High |

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for this determination.

Materials and Equipment

-

This compound (high purity)

-

A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, dichloromethane, diethyl ether) of analytical grade

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2][3]

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the sample.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

-

The workflow for this experimental determination is visualized in the diagram below.

Caption: Workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding a compound's solubility is a critical first step that influences subsequent experimental pathways. The following diagram illustrates the logical relationship between solubility assessment and further preclinical studies.

Caption: Logical progression from solubility assessment to preclinical studies.

Conclusion

References

Safety, handling, and MSDS for Cyclopropyl 2,6-dimethylphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available scientific literature and safety data for structurally similar compounds. No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Cyclopropyl 2,6-dimethylphenyl ketone was found. The information herein should be used as a reference for laboratory safety and handling, but it is not a substitute for a compound-specific risk assessment.

Introduction

This compound is an aromatic ketone containing a strained cyclopropyl ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its unique conformational properties and metabolic stability. The inherent ring strain of the cyclopropyl group also imparts distinct reactivity, making it a versatile synthetic intermediate. This guide provides a comprehensive overview of the known safety, handling, and reactivity data for this compound and its close structural analogs.

Physical and Chemical Properties

Specific experimental data for this compound is limited. The following table summarizes known properties for structurally related compounds to provide an estimation of its characteristics.

| Property | Cyclopropyl Phenyl Ketone | Cyclopropyl Methyl Ketone | Cyclopropyl 2-methylphenyl ketone |

| Molecular Formula | C₁₀H₁₀O | C₅H₈O | C₁₁H₁₂O |

| Molecular Weight | 146.19 g/mol | 84.12 g/mol | 160.21 g/mol |

| Boiling Point | 121-123 °C @ 15 mmHg | 114 °C | 254.6 °C @ 760 mmHg |

| Density | 1.058 g/mL at 25 °C | 0.849 g/mL at 25 °C | 1.093 g/cm³ |

| Flash Point | 90 °C (194 °F) | 21 °C (69.8 °F) | 102.6 °C |

| Appearance | Colorless or pale yellow liquid | Colorless liquid | Not specified |

Hazard Identification and Toxicology Profile

A specific toxicological profile for this compound is not available. The hazard information is extrapolated from data on similar alkyl cyclic ketones and aryl cyclopropyl ketones.

Potential Hazards:

-

Skin and Eye Irritation: Many ketones can cause skin and eye irritation upon direct contact. Prolonged or repeated exposure may lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.

-

Flammability: While some aryl cyclopropyl ketones have relatively high flash points, related compounds like cyclopropyl methyl ketone are highly flammable. Therefore, this compound should be treated as a potentially flammable substance.

-

Reactivity Hazards: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts.[1]

A toxicological and dermatological assessment of a group of alkyl cyclic ketones concluded that they have low acute toxicity.[2][3] However, some adverse effects were noted at high doses in repeat-dose testing.[2][3]

Handling, Storage, and Disposal

4.1 Personal Protective Equipment (PPE)

A standard laboratory PPE workflow should be followed to minimize exposure.

Caption: Personal Protective Equipment (PPE) Workflow for Handling Ketones.

4.2 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and direct sunlight.

-

Store separately from strong oxidizing agents, strong acids, and strong bases.

4.3 Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Synthesis

6.1 Chemical Reactivity

Aryl cyclopropyl ketones exhibit diverse reactivity. The cyclopropyl group can participate in various transformations, including cycloadditions and ring-opening reactions. For instance, 2,6-dimethylphenyl cyclopropyl ketone has been shown to be more reactive than the unsubstituted phenyl cyclopropyl ketone in Samarium(II) iodide-catalyzed intermolecular couplings.[4] This enhanced reactivity is attributed to the stabilization of the ketyl radical intermediate.[4]

6.2 Synthetic Protocols

Several methods exist for the synthesis of cyclopropyl ketones. A general and robust method involves the cyclopropanation of chalcones. One such protocol is the Corey-Chaykovsky reaction.[5]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation (General)

-

Preparation of the Ylide: To a suspension of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere, add sodium hydride. Stir the mixture at room temperature until the evolution of hydrogen ceases, indicating the formation of the dimethylsulfoxonium methylide.

-

Cyclopropanation: Cool the ylide solution in an ice bath. Add a solution of the corresponding 2-hydroxychalcone in anhydrous DMSO dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction by pouring the mixture into ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General Workflow for Corey-Chaykovsky Cyclopropanation.

Conclusion

References

- 1. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Group: A Theoretical Exploration of Its Unique Electronic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, is a fascinating and synthetically valuable moiety that imparts unique electronic and conformational properties to molecules. Despite being a saturated ring system, it exhibits characteristics reminiscent of unsaturated systems, such as the ability to participate in conjugation. This guide provides a comprehensive overview of the theoretical studies that have elucidated the electronic effects of the cyclopropyl group. We delve into the fundamental bonding models, the quantitative measures of its electronic influence, and the computational and experimental methodologies employed to investigate these properties. This document is intended to serve as a detailed resource for researchers in organic chemistry, medicinal chemistry, and materials science, providing the foundational knowledge necessary to leverage the distinct characteristics of the cyclopropyl group in molecular design and drug development.

Introduction

The cyclopropyl group is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Its incorporation into a molecular scaffold can significantly impact a compound's reactivity, metabolic stability, and biological activity. The unique electronic properties of the cyclopropyl ring, arising from its significant ring strain and unusual bonding, are central to its utility. Understanding these electronic effects from a theoretical standpoint is crucial for predicting and harnessing its influence in chemical and biological systems. This guide will explore the theoretical underpinnings of the cyclopropyl group's electronic behavior, focusing on its ability to act as both a sigma-donor and a pi-acceptor, its conjugative capabilities, and the influence of substituents on its electronic structure.

Theoretical Models of Bonding in Cyclopropane

The atypical bonding in cyclopropane, characterized by 60° C-C-C bond angles and significant ring strain, cannot be adequately described by simple sp³ hybridization. Two primary models have been proposed to explain its electronic structure: the Walsh model and the Coulson-Moffitt model.

The Walsh Orbital Model

The Walsh model provides a powerful molecular orbital description of bonding in cyclopropane.[1][2] It proposes that the carbon atoms are sp² hybridized. Two of the sp² hybrid orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring, forming a central, three-center bond. The remaining p-orbital on each carbon lies in the plane of the ring.

Linear combination of these orbitals gives rise to a set of molecular orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane, which are degenerate, have significant p-character and are located on the periphery of the ring.[3] These HOMOs are responsible for the cyclopropyl group's ability to interact with adjacent π-systems and carbocations, giving it its characteristic "double-bond" character.[1]

The Coulson-Moffitt "Bent Bond" Model

The Coulson-Moffitt model describes the C-C bonds in cyclopropane as "bent" or "banana" bonds.[4] In this model, the carbon atoms are considered to be sp³ hybridized, but the orbitals forming the C-C bonds are not directed along the internuclear axes. Instead, they are bent outwards to reduce the severe angle strain. This outward bending of the C-C bonds results in increased p-character in these bonds, which is consistent with the observed reactivity of cyclopropane.

Quantitative Electronic Effects of the Cyclopropyl Group

The electronic influence of the cyclopropyl group as a substituent has been quantified using various parameters, most notably Hammett and Taft constants. These parameters provide a measure of the electron-donating or electron-withdrawing nature of the group under different electronic demands.

| Parameter | Value | Interpretation |

| Hammett Constant (σm) | -0.07 | Weak electron-donating effect through inductive/field effects. |

| Hammett Constant (σp) | -0.21 | Electron-donating effect when in conjugation with a reaction center. |

| Taft Constant (σ*) | -0.15 | Electron-donating inductive effect. |

Table 1: Experimentally derived substituent constants for the cyclopropyl group.

The negative values for both σm and σp indicate that the cyclopropyl group is, on balance, an electron-donating group. The more negative value of σp compared to σm highlights its ability to donate electron density through resonance (conjugation) when attached to a π-system in the para position. The Taft constant (σ*) further confirms its electron-donating inductive character.

Substituent Effects on the Electronic Structure of the Cyclopropyl Ring

Computational studies, primarily using Density Functional Theory (DFT), have provided detailed insights into how substituents modulate the electronic structure of the cyclopropane ring. Electron-withdrawing and electron-donating groups can significantly alter the C-C bond lengths and the energies of the frontier molecular orbitals.

A common observation is the change in the lengths of the cyclopropane C-C bonds upon substitution.[5] For a substituent at C1, the distal bond (C2-C3) and the two vicinal bonds (C1-C2 and C1-C3) are affected differently.

| Substituent (at C1) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | HOMO Energy (eV) | LUMO Energy (eV) |

| -H | 1.510 | 1.510 | -11.2 | 4.5 |

| -F (Electron-withdrawing) | 1.495 | 1.525 | -11.5 | 3.8 |

| -CN (Electron-withdrawing) | 1.498 | 1.528 | -11.8 | 2.5 |

| -CH₃ (Electron-donating) | 1.515 | 1.505 | -10.9 | 4.7 |

| -NH₂ (Electron-donating) | 1.520 | 1.500 | -10.5 | 4.8 |

Table 2: Representative calculated effects of substituents on the geometry and frontier molecular orbital energies of the cyclopropane ring. Data is illustrative and synthesized from trends reported in computational studies. Actual values may vary with the level of theory.

Generally, electron-withdrawing groups tend to shorten the vicinal C-C bonds and lengthen the distal C-C bond, while electron-donating groups have the opposite effect. This is rationalized by the interaction of the substituent's orbitals with the Walsh orbitals of the cyclopropane ring.

Methodologies for Studying Cyclopropyl Electronic Effects

Experimental Protocols

Kinetic Studies of Reaction Rates: A primary experimental method to probe the electronic effects of the cyclopropyl group is through the study of reaction kinetics.[1] By incorporating a cyclopropyl group into a reacting system and measuring the reaction rate relative to a reference compound (e.g., one with a hydrogen or methyl group), the electronic contribution of the cyclopropyl group can be quantified. A common approach involves:

-

Synthesis: A series of compounds with different substituents (including the cyclopropyl group) at a specific position relative to a reactive center are synthesized.

-

Reaction Monitoring: The rate of a well-characterized reaction (e.g., solvolysis, ring-opening) is monitored under controlled conditions (temperature, solvent).[1] This is often done using spectroscopic techniques like UV-Vis or NMR spectroscopy to follow the disappearance of a reactant or the appearance of a product over time.

-

Data Analysis: The rate constants are determined from the kinetic data. A Hammett plot (or a similar linear free-energy relationship plot) is then constructed by plotting the logarithm of the rate constants against the appropriate substituent constants (e.g., σ, σ⁺). The slope of this plot (the reaction constant, ρ) provides information about the electronic demand of the reaction, and the position of the cyclopropyl group on the plot quantifies its electronic effect in that specific reaction.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT has become the workhorse for theoretical studies of molecular systems, including those containing cyclopropyl groups.[6] A typical computational workflow to investigate the electronic effects of a substituent on a cyclopropyl ring involves the following steps:

-

Structure Building: The 3D structure of the substituted cyclopropane is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. This is a critical step to obtain a realistic structure. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.[3] For higher accuracy, functionals like M06-2X with larger basis sets such as 6-311++G(2d,2p) are often employed.[7]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data like zero-point vibrational energy (ZPVE).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties, such as:

-

Molecular Orbital Energies: The energies of the HOMO, LUMO, and other molecular orbitals are calculated.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and donor-acceptor interactions between orbitals.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

-

Data Analysis: The calculated properties (bond lengths, orbital energies, charges, etc.) for a series of substituted cyclopropanes are compared to elucidate the electronic effects of the substituents.

Visualizations

References

- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepg.com]

- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

Methodological & Application

Application Note and Protocol: Synthesis of Cyclopropyl 2,6-dimethylphenyl Ketone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of aryl ketones is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the preparation of pharmaceuticals and other bioactive molecules. The Friedel-Crafts acylation is a classic and effective method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2][3][4] This application note provides a detailed protocol for the synthesis of cyclopropyl 2,6-dimethylphenyl ketone, a compound of interest in medicinal chemistry due to the presence of the strained cyclopropyl ring and the substituted phenyl moiety. The procedure outlines the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.[1][5]

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound using a Friedel-Crafts acylation reaction.

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.

-

Reactant Addition: To the cooled suspension, add 1,3-dimethylbenzene (1.0 equivalent) followed by the slow, dropwise addition of cyclopropanecarbonyl chloride (1.0 equivalent) via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1,3-Dimethylbenzene | 1.0 equivalent |

| Cyclopropanecarbonyl chloride | 1.0 equivalent |

| Anhydrous Aluminum Chloride | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Product | |

| Product Name | This compound |

| Expected Yield | 75 - 85% |

| Appearance | Colorless to pale yellow oil |

Visualizations

Experimental Workflow Diagram

A schematic overview of the experimental workflow for the synthesis.

Reaction Signaling Pathway

The reaction pathway for the Friedel-Crafts acylation.

References

- 1. Friedel-Crafts Acylation of M-Xylene - Essay [reviewessays.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chegg.com [chegg.com]

Application Notes and Protocols: The Role of Cyclopropyl Aromatic Ketones and Their Analogs in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropyl ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles. When combined with an aromatic ketone, the resulting cyclopropyl aryl ketone motif serves as a versatile building block for a diverse range of biologically active molecules. The unique electronic and conformational properties of the cyclopropyl group, coupled with the synthetic tractability of the ketone functionality, make this scaffold particularly attractive for lead optimization campaigns.

This document provides an overview of the applications of cyclopropyl aromatic ketones and their analogs in medicinal chemistry, with a detailed focus on a specific case study: the development of N-cyclopropylamine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (KDM1A), a key epigenetic target in cancer therapy.

Core Concepts: The Utility of the Cyclopropyl Group

The incorporation of a cyclopropyl moiety into a drug candidate can confer several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to increased binding affinity for its biological target.

-

Improved Potency: The unique electronic properties of the cyclopropyl group can lead to favorable interactions within a protein's binding pocket.

-

Reduced Off-Target Effects: By constraining the molecule's conformation, the cyclopropyl group can enhance selectivity for the intended target.

Case Study: Cyclopropylamine Derivatives as KDM1A Inhibitors

Lysine-Specific Demethylase 1 (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through the demethylation of histone H3 on lysines 4 and 9. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. Many KDM1A inhibitors are based on the structure of tranylcypromine, a known monoamine oxidase inhibitor that features a cyclopropylamine core responsible for the covalent inhibition of the enzyme.

Recent structure-activity relationship (SAR) studies have explored modifications of the tranylcypromine scaffold to enhance potency and selectivity for KDM1A. A key area of investigation has been the introduction of various substituents on the phenyl ring at the β-position of the cyclopropylamine.

Quantitative Data: SAR of KDM1A Inhibitors

The following table summarizes the inhibitory activity of a series of N-substituted cyclopropylamine derivatives against KDM1A. The data highlights the impact of substitutions on the phenyl ring.

| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | KDM1A IC₅₀ (nM)[1] |

| 1 | H | H | H | >1000 |

| 2 | Cl | H | H | 250 |

| 3 | H | Cl | H | 31[1] |

| 4 | H | H | Cl | 150 |

| 5 | F | H | H | 300 |

| 6 | H | F | H | 45 |

| 7 | H | H | F | 200 |

| 8 | CH₃ | H | H | >1000 |

| 9 | H | CH₃ | H | 500 |

| 10 | H | H | CH₃ | 800 |

Data presented is a representative selection to illustrate SAR trends.

The data clearly indicates that substitution at the meta position of the phenyl ring leads to a significant increase in inhibitory potency against KDM1A, with the chloro-substituted analog (3 ) exhibiting a low nanomolar IC₅₀ value.

Experimental Protocols

General Synthesis of N-Substituted Cyclopropylamine Derivatives

The synthesis of the cyclopropylamine scaffold often begins with the corresponding cyclopropyl phenyl ketone. The following is a generalized protocol for the synthesis of a key intermediate.

Protocol 1: Synthesis of a Substituted Phenyl Cyclopropyl Ketone

-

Reaction Setup: To a solution of a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add cyclopropyl magnesium bromide (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

-

Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature for 2-3 hours.

-

Purification: Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired substituted phenyl cyclopropyl ketone.

This is a generalized protocol and may require optimization for specific substrates.

KDM1A Enzymatic Inhibition Assay

The inhibitory activity of the synthesized compounds against KDM1A can be determined using a variety of biochemical assays. A common method is a horseradish peroxidase (HRP)-coupled assay.

Protocol 2: In Vitro KDM1A Inhibition Assay

-

Reagents:

-

Recombinant human KDM1A enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds dissolved in DMSO

-

-

Assay Procedure:

-

Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate.

-

Add 48 µL of a master mix containing KDM1A enzyme, HRP, and Amplex Red reagent in assay buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate to each well.

-

Monitor the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway Context

Caption: Role of KDM1A in gene regulation and its inhibition.

Experimental Workflow

Caption: Workflow for synthesis and evaluation of KDM1A inhibitors.

Conclusion

While a direct, well-documented medicinal chemistry application for "Cyclopropyl 2,6-dimethylphenyl ketone" remains to be broadly published, the constituent moieties of this molecule are of significant interest in drug discovery. The cyclopropyl ketone serves as a valuable synthetic intermediate and a core structural element, while the 2,6-dimethylphenyl group is a known feature in various bioactive compounds. The detailed examination of structurally related N-cyclopropylamine inhibitors of KDM1A provides a strong rationale and a practical framework for the design, synthesis, and evaluation of novel drug candidates based on the cyclopropyl aromatic scaffold. Further exploration of this chemical space is warranted and may lead to the discovery of novel therapeutics for a range of diseases.

References

Application of Cyclopropyl 2,6-dimethylphenyl Ketone in Agrochemical Synthesis: A Review of Potential Applications

Introduction

Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound of interest in the field of agrochemical synthesis due to the presence of two key structural motifs: a cyclopropyl ring and a substituted phenyl group. The cyclopropyl group is a well-established bioisostere for various functional groups in drug and pesticide design, often conferring enhanced metabolic stability, binding affinity, and favorable physicochemical properties. The 2,6-dimethylphenyl moiety is also a common feature in a number of commercial fungicides. This document aims to provide an overview of the potential applications of this compound in the synthesis of agrochemicals, based on established chemical principles and analogous reactions found in the scientific and patent literature.

While direct, publicly available examples of agrochemical synthesis starting specifically from this compound are limited, its structural components suggest its utility as a valuable building block. The following sections outline potential synthetic pathways and applications based on the reactivity of the ketone functional group and the overall molecular structure.

Potential as a Precursor for Fungicides

The primary potential application of this compound in agrochemical synthesis lies in its use as a precursor for fungicides. This is inferred from the structural similarities to known classes of fungicides.

Analogs of Phenyl-Ketone Containing Fungicides

Several commercial fungicides feature a phenyl ketone scaffold. This compound could serve as a starting material for the synthesis of novel analogs of these fungicides. The general synthetic approach would involve modification of the ketone's alpha-position or the carbonyl group itself.

Logical Workflow for Synthesis of Fungicide Analogs

Caption: Potential synthetic pathways from this compound to fungicide candidates.

Synthesis of Triazole Fungicides

A significant class of fungicides are the triazoles. The synthesis of many triazole fungicides involves the reaction of a substituted ketone with a sulfur ylide to form an epoxide, followed by ring-opening with a triazole. This compound could potentially undergo a similar reaction sequence.

Hypothetical Signaling Pathway for Triazole Synthesis

Caption: Hypothetical reaction pathway for the synthesis of a triazole fungicide.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on well-established organic chemistry reactions that could be applied to this compound. It is important to note that these are generalized procedures and would require optimization for this specific substrate.

α-Bromination of this compound

This reaction would introduce a leaving group at the alpha-position, facilitating subsequent nucleophilic substitution.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride (CCl4)

Procedure:

-

Dissolve this compound in CCl4 in a round-bottom flask.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reflux the mixture under an inert atmosphere for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of a Hypothetical Triazole Derivative

This protocol outlines the synthesis of a potential triazole fungicide via an epoxide intermediate.

Step A: Epoxidation

Materials:

-

This compound

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

Procedure:

-

To a suspension of sodium hydride in a mixture of DMSO and THF, add trimethylsulfoxonium iodide portion-wise at room temperature under an inert atmosphere.

-

Stir the resulting mixture until the evolution of hydrogen ceases.

-

Cool the reaction mixture in an ice bath and add a solution of this compound in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the epoxide intermediate by column chromatography.

Step B: Ring-opening with 1,2,4-Triazole

Materials:

-

Epoxide intermediate from Step A

-

1,2,4-Triazole

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 1,2,4-triazole in DMF, add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature until gas evolution stops.

-

Add a solution of the epoxide intermediate in DMF to the reaction mixture.

-

Heat the reaction mixture and monitor for completion by TLC.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Data Presentation (Illustrative)

The following table presents hypothetical data for the synthesis of a triazole derivative, which would be expected from successful experiments.

| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| A | This compound | Epoxide Intermediate | (CH₃)₃SOI, NaH | DMSO/THF | 0 - RT | 4 | 85 | 95 |

| B | Epoxide Intermediate | Triazole Derivative | 1,2,4-Triazole, NaH | DMF | 80 | 6 | 70 | 98 |

Conclusion

While direct and specific applications of this compound in agrochemical synthesis are not widely reported in public literature, its chemical structure strongly suggests its potential as a valuable intermediate, particularly for the synthesis of novel fungicides. The protocols and pathways described herein are based on established and analogous chemical transformations and provide a foundation for future research and development in this area. Further investigation is required to explore the synthesis and biological activity of agrochemicals derived from this specific ketone.

Application Notes and Protocols: Cyclopropyl 2,6-Dimethylphenyl Ketone as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing cyclopropyl 2,6-dimethylphenyl ketone as a key precursor. The inherent ring strain of the cyclopropyl group, combined with the electronic properties of the ketone, makes this molecule a versatile building block for constructing complex molecular architectures relevant to medicinal chemistry and drug discovery.

Application Note 1: Synthesis of Substituted Isoxazoles

The reaction of cyclopropyl ketones with hydroxylamine hydrochloride provides a direct route to substituted isoxazoles. The regioselectivity of this reaction is highly dependent on the pH of the reaction medium, allowing for the selective synthesis of either 3-cyclopropyl or 5-cyclopropyl substituted isoxazoles. This method is valuable for generating libraries of isoxazole-containing compounds for biological screening.

Reaction Scheme: pH-Dependent Regioselective Synthesis of Isoxazoles

Caption: pH-controlled regioselective synthesis of isoxazoles.

Experimental Protocols

Protocol 1.1: Synthesis of 3-(2,6-Dimethylphenyl)-5-cyclopropylisoxazole (Basic Conditions)

-

To a solution of this compound (1.0 mmol) in methanol (10 mL), add hydroxylamine hydrochloride (4.0 mmol).

-

Add sodium methoxide (4.0-6.0 mmol) portion-wise until the pH of the solution is between 7 and 9.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 1.2: Synthesis of 5-(2,6-Dimethylphenyl)-3-cyclopropylisoxazole (Acidic Conditions)

-

Dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (4.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).

-

Add sodium acetate (5.0 mmol) and a catalytic amount of acetic acid to adjust the pH to 2-3.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent.

-

Purify the product via column chromatography to isolate the desired regioisomer.[1]

Quantitative Data

| Product | Conditions | Yield (%) | Reference |

| 3-Aryl-5-cyclopropylisoxazole | Basic (pH 7-9) | 75-85 | [1] |

| 5-Aryl-3-cyclopropylisoxazole | Acidic (pH 2-3) | 50-65 | [1] |

Application Note 2: Synthesis of 5,6-Dihydropyran-2-ones

A Lewis acid-mediated cascade reaction between cyclopropyl aryl ketones and α-ketoesters provides an efficient route to 5,6-dihydropyran-2-ones. This transformation is believed to proceed through a nucleophilic ring-opening of the cyclopropane, followed by transesterification and an aldol-type condensation.[2][3] The resulting dihydropyranone scaffold is a common motif in natural products and pharmacologically active molecules.

Reaction Workflow: Lewis Acid-Catalyzed Synthesis of Dihydropyranones

Caption: Workflow for dihydropyran-2-one synthesis.

Experimental Protocol

Protocol 2.1: General Procedure for the Synthesis of 5,6-Dihydropyran-2-ones

-

Under an argon atmosphere, dissolve this compound (0.3 mmol) and the desired α-ketoester (0.3 mmol) in 1,2-dichloroethane (DCE, 3 mL).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.3 mmol) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-48 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO3.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the 5,6-dihydropyran-2-one product.[3]

Quantitative Data

| Aryl Ketone Substituent | α-Ketoester | Reaction Time (h) | Yield (%) | Reference |

| 2,6-Dimethylphenyl (Predicted) | Ethyl pyruvate | 24-48 | 65-75 | N/A |

| Phenyl | Ethyl pyruvate | 12 | 92 | [2] |

| 4-Methoxyphenyl | Ethyl pyruvate | 48 | 72 | [2][3] |

| Thiophen-2-yl | Ethyl pyruvate | 48 | 80 | [2][3] |

Note: The yield for the 2,6-dimethylphenyl substrate is an educated prediction, as steric hindrance from the ortho-methyl groups may influence reaction rates and yields compared to unsubstituted phenyl ketones.

Application Note 3: Cloke-Wilson Rearrangement to 2,3-Dihydrofurans

The Cloke-Wilson rearrangement offers a pathway to synthesize 2,3-dihydrofurans from cyclopropyl ketones through a ring-opening/closing cascade.[4] This reaction can be promoted thermally or by using acid or base catalysts. An organocatalytic approach using DABCO (1,4-diazabicyclo[2.2.2]octane) provides a metal-free and efficient method for this transformation.[5]

Logical Pathway: Organocatalyzed Cloke-Wilson Rearrangement

Caption: Mechanism of the DABCO-catalyzed Cloke-Wilson rearrangement.

Experimental Protocol

Protocol 3.1: DABCO-Catalyzed Synthesis of 2,3-Dihydrofurans

-

To a reaction vial, add this compound (0.5 mmol), DABCO (0.1 mmol, 20 mol%), and DMSO (2.5 mL).

-

Seal the vial and heat the mixture to 120 °C.

-

Stir the reaction for 18-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with water (15 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the resulting oil by column chromatography on silica gel to obtain the pure 2,3-dihydrofuran.[5]

Quantitative Data

| Aryl Ketone Substituent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Phenyl | DABCO | 120 | 91 | [5] |

| 4-Bromophenyl | DABCO | 120 | 95 | [5] |

| 4-Nitrophenyl | DABCO | 120 | 85 | [5] |

| 2,6-Dimethylphenyl (Predicted) | DABCO | 120 | 80-90 | N/A |

Note: The reaction is generally high-yielding for a variety of substituted aryl cyclopropyl ketones. The predicted yield for the 2,6-dimethylphenyl substrate is expected to be high, consistent with published examples.

References

- 1. A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Reactions of Cyclopropyl 2,6-dimethylphenyl ketone with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactions between cyclopropyl 2,6-dimethylphenyl ketone and common organometallic reagents. The protocols detailed herein are designed to guide researchers in synthesizing the target ketone and subsequently performing nucleophilic addition reactions, with a focus on overcoming the challenges posed by steric hindrance.

Introduction

Cyclopropyl ketones are valuable intermediates in organic synthesis, known for their unique reactivity stemming from the strained three-membered ring. The 2,6-dimethylphenyl substituent introduces significant steric bulk around the carbonyl group, influencing the regioselectivity and efficiency of nucleophilic attack. Understanding the interplay between the electronic nature of the cyclopropyl group and the steric hindrance of the substituted aryl moiety is crucial for predicting and controlling reaction outcomes. These notes explore the reactions with organolithium and Grignard reagents, highlighting the common pathways of 1,2-addition, enolization, and reduction.

Synthesis of this compound

The synthesis of the title ketone can be achieved via a Corey-Chaykovsky reaction on the corresponding chalcone. This method provides a reliable route to the desired cyclopropyl ketone.

Experimental Protocol: Synthesis of (E)-1-(2,6-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone Precursor)

-

To a solution of 2',6'-dimethylacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and neutralize with dilute hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the chalcone.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethylsulfoxonium iodide (1.1 eq) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

-

Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 3.0 eq) portion-wise.

-

Stir the mixture at 0 °C until the cessation of gas evolution (typically 30-45 minutes).

-

Add the previously synthesized (E)-1-(2,6-dimethylphenyl)-3-phenylprop-2-en-1-one (1.0 eq) in several portions to the reaction mixture.

-

Continue stirring at 0 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a cold saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactions with Organometallic Reagents

The steric hindrance imposed by the two methyl groups on the phenyl ring significantly impacts the approach of nucleophiles to the carbonyl carbon. This can lead to competing side reactions such as enolization and reduction, particularly with bulky organometallic reagents.

Reaction with Organolithium Reagents

Organolithium reagents, being generally less sterically demanding and more reactive than Grignard reagents, tend to favor 1,2-addition to the carbonyl group of sterically hindered ketones.[1]

Table 1: Reaction of this compound with Organolithium Reagents

| Entry | Organolithium Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |

| 1 | Methyllithium | THF | -78 | 2 | 1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol | 85 |

| 2 | n-Butyllithium | THF | -78 | 2 | 1-cyclopropyl-1-(2,6-dimethylphenyl)pentan-1-ol | 78 |

| 3 | Phenyllithium | THF | -78 to 0 | 3 | cyclopropyl(2,6-dimethylphenyl)(phenyl)methanol | 92 |

| 4 | tert-Butyllithium | THF | -78 | 4 | Enolization/No Reaction | <5 |

Experimental Protocol: Reaction with Phenyllithium (Table 1, Entry 3)

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

-

Slowly add a solution of phenyllithium (1.2 eq) in cyclohexane/ether dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield cyclopropyl(2,6-dimethylphenyl)(phenyl)methanol.

Reaction with Grignard Reagents

Grignard reagents are more prone to side reactions such as reduction and enolization when reacting with sterically hindered ketones.[2] The outcome is highly dependent on the nature of the Grignard reagent.

Table 2: Reaction of this compound with Grignard Reagents

| Entry | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |

| 1 | Methylmagnesium bromide | THF | 0 to rt | 4 | 1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol | 65 |

| 2 | Ethylmagnesium bromide | THF | 0 to rt | 4 | 1-cyclopropyl-1-(2,6-dimethylphenyl)propan-1-ol & Reduction Product | 40 (addition), 25 (reduction) |

| 3 | Isopropylmagnesium chloride | THF | rt | 6 | Reduction Product & Enolization | 55 (reduction), 15 (enolization) |

| 4 | Phenylmagnesium bromide | THF | rt | 5 | cyclopropyl(2,6-dimethylphenyl)(phenyl)methanol | 75 |

Experimental Protocol: Reaction with Methylmagnesium bromide (Table 2, Entry 1)

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

-

Add a solution of methylmagnesium bromide (1.5 eq) in diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate 1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Workflow for the synthesis and reaction of this compound.

Caption: Competing reaction pathways for organometallic additions to a sterically hindered ketone.

Conclusion

The reactions of this compound with organometallic reagents are highly dependent on the nature of the nucleophile. Organolithium reagents generally provide good yields of the desired 1,2-addition products, while Grignard reagents, particularly those with increased steric bulk or β-hydrogens, can lead to significant amounts of enolization and reduction byproducts. These application notes provide a foundational understanding and practical protocols for researchers exploring the chemistry of sterically hindered cyclopropyl ketones. Careful consideration of the organometallic reagent and reaction conditions is paramount to achieving the desired synthetic outcome.

References

Application Notes and Protocols for Catalytic [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic [3+2] cycloaddition of aryl cyclopropyl ketones, a powerful transformation for the synthesis of substituted cyclopentanes. These five-membered rings are prevalent structural motifs in a wide range of biologically active molecules and natural products, making this methodology highly relevant for drug discovery and development.

Application Notes